Sarmazenil

Electrophysiology Benzodiazepine Antagonism In Vivo Pharmacology

Researchers face limited tools to discriminate α6-containing GABA(A) receptors or titrate benzodiazepine reversal. Sarmazenil solves both with unmatched selectivity. • 4-5× greater in vivo potency than flumazenil for rapid, titratable reversal • Non-displaceable cerebellar binding isolates α6-containing receptor subtypes • High affinity for diazepam-insensitive (DI) receptors (Ki ~2.6-20 nM) • Established veterinary dosing (Sarmasol); >98% HPLC purity, shipped under blue ice.

Molecular Formula C15H14ClN3O3
Molecular Weight 319.74 g/mol
CAS No. 78771-13-8
Cat. No. B1681475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarmazenil
CAS78771-13-8
SynonymsSarmazenil;  Sarmazenilum; 
Molecular FormulaC15H14ClN3O3
Molecular Weight319.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C
InChIInChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3
InChIKeyWSDBAFQWNWJTNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sarmazenil (Ro 15-3505) Procurement Guide: Differential Pharmacology for GABA(A) Receptor Research


Sarmazenil (Ro 15-3505) is a benzodiazepine receptor ligand characterized as a partial inverse agonist [1]. It exhibits high affinity for the benzodiazepine binding site of the GABA(A) receptor complex, but with an intrinsic efficacy distinct from both neutral antagonists (e.g., flumazenil) and full inverse agonists (e.g., DMCM) [1]. This compound is primarily used as a research tool to probe GABA(A) receptor function and as a reversal agent in veterinary anesthesia [2].

Sarmazenil Technical Differentiation: Why Flumazenil and Other In-Class Compounds Are Not Interchangeable


Despite sharing a core imidazobenzodiazepinone scaffold, sarmazenil, flumazenil (Ro 15-1788), and bretazenil exhibit marked differences in intrinsic efficacy, receptor subtype selectivity, and in vivo potency [1][2]. Sarmazenil is a weak partial inverse agonist, whereas flumazenil is a neutral antagonist [1]. This subtle shift in intrinsic activity confers distinct binding profiles, notably to α6-containing GABA(A) receptor isoforms, and results in a 4- to 5-fold greater in vivo potency relative to flumazenil [2][3]. Therefore, substituting one for the other introduces significant experimental variability in studies of GABAergic tone, benzodiazepine reversal, or receptor occupancy.

Sarmazenil vs. Comparators: Head-to-Head Quantitative Evidence for Scientific Selection


Sarmazenil Exhibits 4-5 Fold Greater in Vivo Potency than Flumazenil

In a double-blind crossover study in healthy volunteers, sarmazenil (Ro 15-3505) was directly compared to the neutral antagonist flumazenil (Ro 15-1788) for its ability to counteract midazolam-induced EEG changes. [1]

Electrophysiology Benzodiazepine Antagonism In Vivo Pharmacology

Sarmazenil Binds to α6-Containing GABA(A) Receptors in Cerebellum, a Profile Not Shared by Flumazenil

Autoradiography studies in post-mortem human brain tissue revealed a key difference in the binding profiles of sarmazenil and flumazenil. While flumazenil binding to cerebellar granule cells was fully displaceable by a high concentration of flumazenil or clonazepam, sarmazenil binding in this region was not inhibited, indicating a distinct binding site. [1]

Receptor Subtype Selectivity Autoradiography Cerebellar Pharmacology

Sarmazenil Displays High Affinity for 'Diazepam-Insensitive' (DI) Benzodiazepine Receptors (Ki ∼ 2.6-20 nM)

In a pharmacological characterization of diazepam-insensitive (DI) benzodiazepine receptors, sarmazenil (Ro 15-3505) was among several imidazobenzodiazepinones found to possess high affinity for this receptor conformation. [1]

Receptor Pharmacology Binding Affinity GABA(A) Receptor Subtypes

Sarmazenil's Short Elimination Half-Life Enables Rapid Reversal and Titration in Veterinary Applications

Pharmacokinetic studies in veterinary species demonstrate a short elimination half-life for sarmazenil, supporting its use as a rapidly reversible benzodiazepine antagonist. [1][2]

Pharmacokinetics Veterinary Anesthesia Drug Reversal

Sarmazenil: Evidence-Based Research and Industrial Application Scenarios


Investigating α6-Containing GABA(A) Receptor Function and Cerebellar Physiology

Researchers can exploit sarmazenil's unique, non-displaceable binding to cerebellar granule cells [1] to pharmacologically isolate and study the function of α6-containing GABA(A) receptor subtypes. Unlike flumazenil, sarmazenil's binding in this region is not abolished by classical benzodiazepine agonists or antagonists, providing a selective probe for this receptor population.

Reversal of Benzodiazepine Sedation in Veterinary Anesthesia

Sarmazenil's 4-5 fold greater potency than flumazenil [1] and short half-life relative to agonists like climazolam [2] make it the preferred agent for rapid, titratable reversal of benzodiazepine-induced sedation in canine and equine patients. Its formulation (e.g., Sarmasol) is specifically designed for veterinary use, with established dosing guidelines based on agonist dose [3].

Probing the Role of 'Diazepam-Insensitive' Receptors in Ethanol Pharmacology and Hepatic Encephalopathy

Sarmazenil's high affinity (Ki ~2.6-20 nM) for diazepam-insensitive benzodiazepine receptors [1] enables its use as a pharmacological tool in models of ethanol intoxication and hepatic encephalopathy. These DI receptors are implicated in ethanol's behavioral effects and the altered GABAergic tone observed in liver disease, and sarmazenil's activity at these sites allows for direct investigation of their contribution to these conditions [2].

Quantitative EEG Studies of Benzodiazepine Pharmacodynamics

The established potency difference between sarmazenil and flumazenil [1] and the sensitive EEG parameters (sigma/alpha power ratio) identified in human volunteer studies provide a robust framework for designing dose-response experiments. Researchers can use sarmazenil as a calibrated tool to precisely titrate the level of benzodiazepine receptor antagonism and correlate it with neurophysiological changes.

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